molecular formula C12H8ClFO4S2 B13175285 Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 1375473-46-3

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B13175285
CAS No.: 1375473-46-3
M. Wt: 334.8 g/mol
InChI Key: WDDQIJPNHNUZAO-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various fields of chemistry and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid as a reagent and an appropriate solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce thiophene derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
  • Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylate

Uniqueness

Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to its chlorosulfonyl functional group, which imparts distinct reactivity and chemical properties

Properties

CAS No.

1375473-46-3

Molecular Formula

C12H8ClFO4S2

Molecular Weight

334.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-(4-fluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-2-4-8(14)5-3-7/h2-6H,1H3

InChI Key

WDDQIJPNHNUZAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)S(=O)(=O)Cl

Origin of Product

United States

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